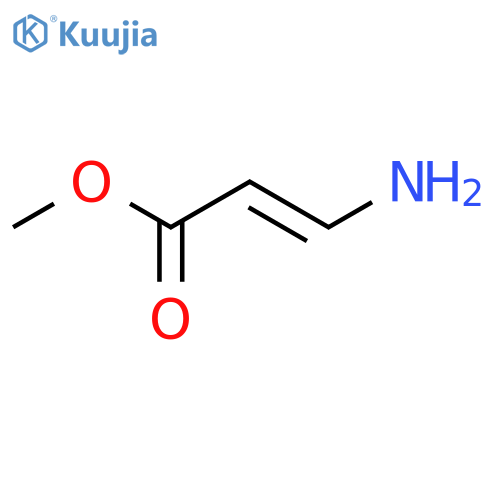

Cas no 124703-69-1 (methyl 3-aminoacrylate)

methyl 3-aminoacrylate 化学的及び物理的性質

名前と識別子

-

- methyl 3-aminoacrylate

- methyl 3-aminoprop-2-enoate

- METHYL-3-AMINOACRYLATE

- Methyl (E)-3-aminoprop-2-enoate

- METHYL3-AMINOACRYLATE

- (E)-methyl 3-aminoacrylate

- SCHEMBL2780501

- AKOS015961682

- SCHEMBL9003239

- 124703-69-1

-

- MDL: MFCD07368055

- インチ: 1S/C4H7NO2/c1-7-4(6)2-3-5/h2-3H,5H2,1H3/b3-2+

- InChIKey: YHNZLOOOVQYYCP-NSCUHMNNSA-N

- ほほえんだ: O(C)C(/C=C/N)=O

計算された属性

- せいみつぶんしりょう: 101.04800

- どういたいしつりょう: 101.047678466g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 7

- 回転可能化学結合数: 2

- 複雑さ: 87.7

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.3Ų

- 疎水性パラメータ計算基準値(XlogP): 0.2

じっけんとくせい

- 密度みつど: 1.092 g/mL at 25 °C

- ふってん: 177.806°C at 760 mmHg

- フラッシュポイント: 華氏温度:>230°f

摂氏度:>110°c - 屈折率: n20/D 1.515

- PSA: 52.32000

- LogP: 0.33210

methyl 3-aminoacrylate セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H319

- 警告文: P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:1

- 危険カテゴリコード: 36

- セキュリティの説明: 26

-

危険物標識:

- ちょぞうじょうけん:−20°C

methyl 3-aminoacrylate 税関データ

- 税関コード:2916121000

- 税関データ:

中国税関コード:

2916121000

methyl 3-aminoacrylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 720259-500MG |

Methyl 3-aminoacrylate, mixture of E and Z isomers |

124703-69-1 | 97% | 500MG |

¥1543.9 | 2022-02-24 |

methyl 3-aminoacrylate 関連文献

-

1. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

5. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

methyl 3-aminoacrylateに関する追加情報

124703-69-1およびmethyl 3-aminoacrylateに関する最新研究動向

化学生物医薬品分野において、CAS番号124703-69-1およびmethyl 3-aminoacrylateは近年注目を集めている化合物です。本レポートでは、これらの物質に関する最新の研究動向をまとめ、その応用可能性と今後の展望について考察します。

124703-69-1は有機合成化学において重要な中間体として機能し、特に医薬品開発プロセスで重要な役割を果たしています。最近の研究では、この化合物の新たな合成経路が報告され、収率と純度の向上が達成されています。特に、触媒的不斉合成法の適用により、光学活性体の効率的な調製が可能となった点が注目されます。

methyl 3-aminoacrylate(メチル3-アミノアクリレート)は、多様な生物活性化合物の合成前駆体として広く利用されています。2023年に発表された研究では、この化合物を用いた新規抗がん剤候補の開発が報告されました。分子動力学シミュレーションとin vitro試験を組み合わせたアプローチにより、特定のキナーゼに対する選択的阻害活性が確認されています。

両化合物を組み合わせた研究では、創薬化学における新たな応用可能性が示唆されています。ある研究グループは、124703-69-1を出発物質とし、methyl 3-aminoacrylateを鍵中間体として用いることで、神経変性疾患治療薬候補の効率的な合成に成功しました。この合成経路は従来法に比べステップ数が少なく、環境負荷も低減されている点が特徴です。

安全性に関する最新の知見として、methyl 3-aminoacrylateの代謝経路に関する詳細な研究が進められています。質量分析を用いたメタボローム解析により、肝臓での代謝産物が同定され、毒性評価の基盤が整備されつつあります。これらのデータは、医薬品開発における安全性プロファイルの構築に寄与すると期待されます。

今後の展望として、124703-69-1誘導体の多様化と、methyl 3-aminoacrylateを利用した新規ドラッグデリバリーシステムの開発が重要な研究テーマとなるでしょう。特に、バイオコンジュゲート化学の進展により、標的指向性の高い治療薬の設計が可能になると考えられます。また、AIを活用したin silicoスクリーニングとの組み合わせにより、これらの化合物の潜在的な応用範囲がさらに拡大する可能性があります。

本研究分野の発展には、学際的な協力が不可欠です。有機合成化学、計算化学、薬理学などの専門家が連携することで、これらの化合物の持つ可能性を最大限に引き出すことができるでしょう。今後も、124703-69-1とmethyl 3-aminoacrylateを中心とした研究の進展に注目する必要があります。

124703-69-1 (methyl 3-aminoacrylate) 関連製品

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)